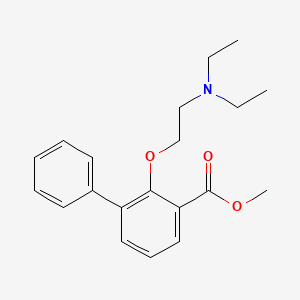![molecular formula C9H10ClNO B13768041 7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile CAS No. 89937-15-5](/img/structure/B13768041.png)
7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-8-oxobicyclo[420]octane-7-carbonitrile is a bicyclic compound characterized by its unique structure, which includes a chlorine atom, a ketone group, and a nitrile group
Preparation Methods
The synthesis of 7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include cyclohexanone derivatives.
Cyclization: The key step involves the cyclization of the starting material to form the bicyclic structure. This is usually achieved through a series of reactions, including nucleophilic substitution and elimination.
Nitrile Formation: The nitrile group is introduced through a reaction with cyanide sources, such as sodium cyanide or potassium cyanide, under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.
Scientific Research Applications
7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery, particularly in the design of enzyme inhibitors or receptor modulators.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar compounds to 7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile include other bicyclic ketones and nitriles, such as:
8-Azabicyclo[3.2.1]octane: This compound is structurally similar but contains a nitrogen atom in the bicyclic ring.
Bicyclo[2.2.1]heptan-2-one: Another bicyclic ketone, but with a different ring structure and no nitrile group.
The uniqueness of 7-Chloro-8-oxobicyclo[42
Properties
CAS No. |
89937-15-5 |
|---|---|
Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
7-chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile |
InChI |
InChI=1S/C9H10ClNO/c10-9(5-11)7-4-2-1-3-6(7)8(9)12/h6-7H,1-4H2 |
InChI Key |
BGGSEUYQVPUNOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)C2(C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



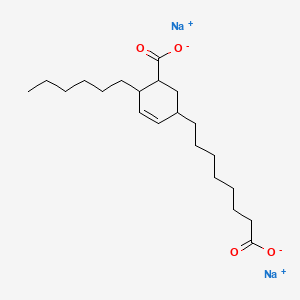
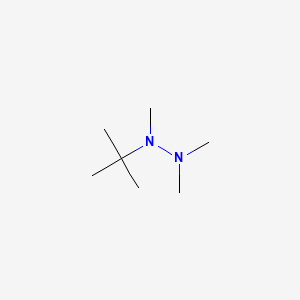
![(2Z,6E)-5-hydroxy-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13767965.png)


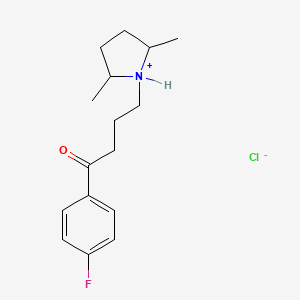

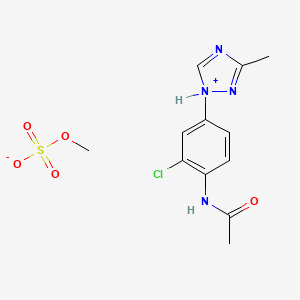
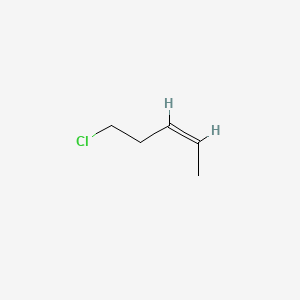
![5-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid](/img/structure/B13768021.png)
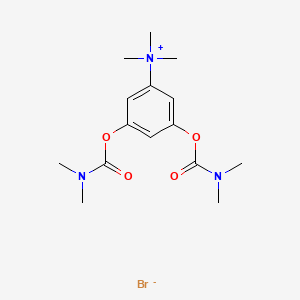
![Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate](/img/structure/B13768026.png)
